

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of Isoamyl Isobutyrate

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## Compound of Interest

Compound Name: *Isoamyl isobutyrate*

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This document provides a detailed guide to the characterization of **isoamyl isobutyrate** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and a structural diagram for peak assignment.

## Introduction

**Isoamyl isobutyrate** (3-methylbutyl 2-methylpropanoate) is an ester commonly used as a flavoring and fragrance agent. Its chemical structure and purity are critical for its application, and NMR spectroscopy is a primary analytical technique for its characterization. This note outlines the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral features and provides standardized protocols for data acquisition.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **isoamyl isobutyrate**. These values are estimated based on spectral data from analogous compounds, such as isoamyl butyrate, and established chemical shift prediction models.<sup>[1][2]</sup> Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Isoamyl Isobutyrate** in  $\text{CDCl}_3$

Protons (Label)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a	~4.10	Triplet (t)	2H	~6.7
H-b	~1.68	Multiplet (m)	1H	-
H-c	~1.52	Quartet (q)	2H	~6.8
H-d	~0.92	Doublet (d)	6H	~6.6
H-e	~2.55	Septet (sept)	1H	~7.0
H-f	~1.17	Doublet (d)	6H	~7.0

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Isoamyl Isobutyrate** in  $\text{CDCl}_3$ 

Carbon (Label)	Chemical Shift ( $\delta$ , ppm)
C-1	~177.0
C-2	~63.0
C-3	~37.0
C-4	~25.0
C-5	~22.5
C-6	~34.0
C-7	~19.0

## Experimental Protocols

The following protocols describe the methodology for preparing a sample of **isoamyl isobutyrate** and acquiring its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### 3.1. Sample Preparation

- Solvent Selection: Chloroform-d ( $\text{CDCl}_3$ ) is a common and suitable solvent for **isoamyl isobutyrate**.
- Sample Concentration: For  $^1\text{H}$  NMR, prepare a solution of approximately 5-20 mg of **isoamyl isobutyrate** in 0.6-0.7 mL of  $\text{CDCl}_3$ . For the less sensitive  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is recommended.
- Sample Preparation:
  - Accurately weigh the desired amount of **isoamyl isobutyrate** into a clean, dry vial.
  - Add the appropriate volume of  $\text{CDCl}_3$  to the vial.
  - Gently swirl the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could affect the spectral quality.
  - Cap the NMR tube securely.

### 3.2. NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer being used.

#### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans for a sample of moderate concentration.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Spectroscopy:

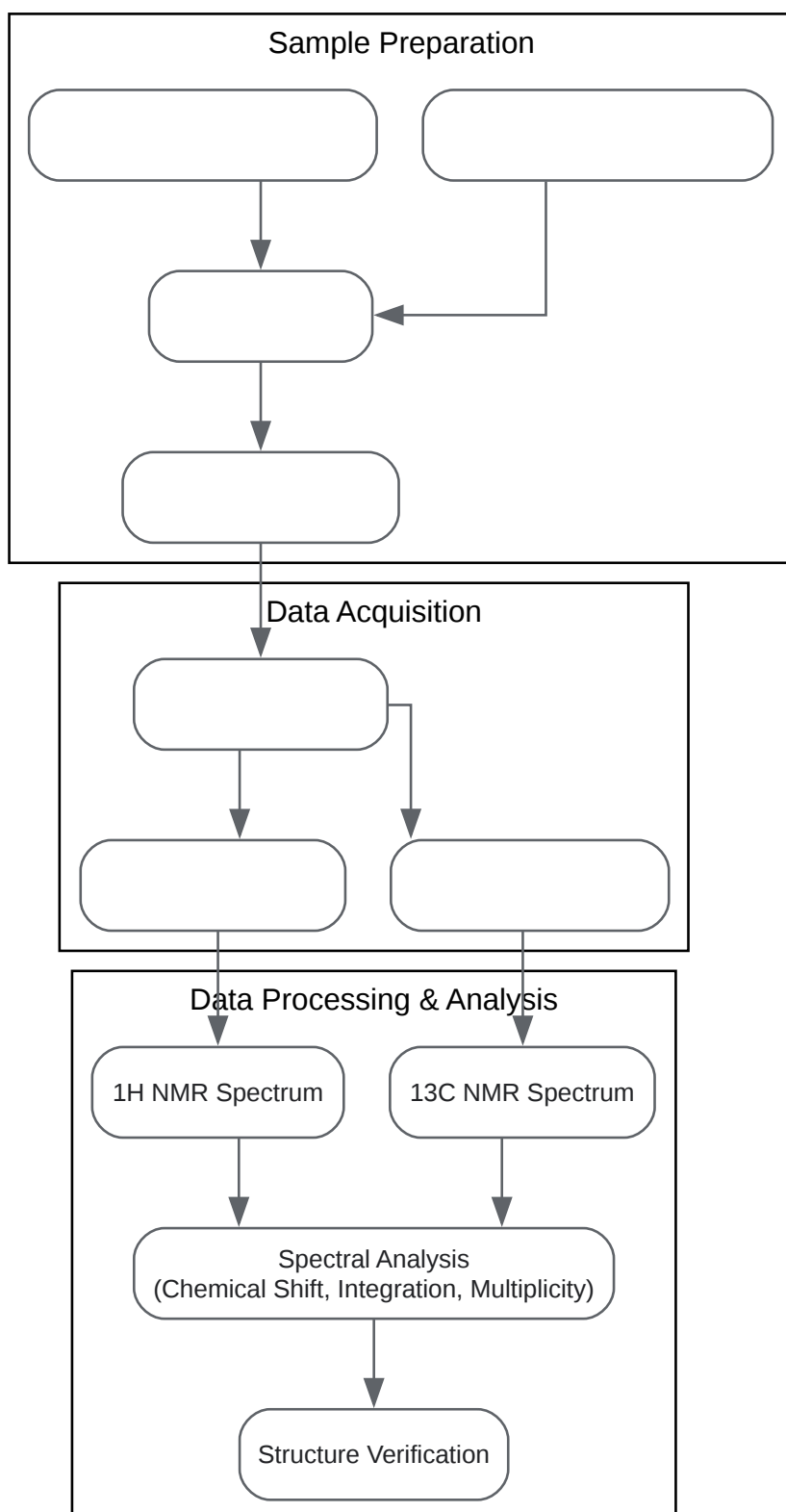
- Spectrometer: 100 MHz or higher (corresponding to a 400 MHz <sup>1</sup>H frequency).
- Pulse Program: Standard proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 or more scans, depending on the sample concentration.
- Temperature: 298 K.

## Structural and NMR Assignment Diagram

The following diagram illustrates the chemical structure of **isoamyl isobutyrate** with protons and carbons labeled for correlation with the NMR data presented in Tables 1 and 2.

#### Structure of **Isoamyl Isobutyrate** with NMR Labels

The diagram below illustrates the logical workflow for NMR analysis of **isoamyl isobutyrate**.



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### NMR Analysis Workflow

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## References

- 1. Isoamyl butyrate(106-27-4) 1H NMR [m.chemicalbook.com]
- 2. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]
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